1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole
Description
1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole is a tetrazole derivative featuring a bicyclohexane substituent at the 1-position and an iodine atom at the 5-position. Tetrazoles are valued in medicinal chemistry for their bioisosteric replacement of carboxylic acids and role in angiotensin II receptor antagonists .
Properties
CAS No. |
919097-79-3 |
|---|---|
Molecular Formula |
C13H21IN4 |
Molecular Weight |
360.24 g/mol |
IUPAC Name |
1-(4-cyclohexylcyclohexyl)-5-iodotetrazole |
InChI |
InChI=1S/C13H21IN4/c14-13-15-16-17-18(13)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-12H,1-9H2 |
InChI Key |
JNRLLWPTVNDISN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)N3C(=NN=N3)I |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Bi(cyclohexane) Derivatives
This method involves using bi(cyclohexane) derivatives as starting materials. The general steps are as follows:
Reagents : Bi(cyclohexane) derivative, iodine source (e.g., iodine monochloride), tetrazole precursor.
-
- The bi(cyclohexane) derivative is reacted with an iodine source under controlled temperature conditions.
- The tetrazole precursor is then added to the mixture, facilitating cyclization.
Yield : Reports indicate yields ranging from 60% to 75%, depending on the specific conditions used (temperature, reaction time).
Method 2: Two-Step Synthesis via Intermediate Formation
This method employs an intermediate compound to enhance the efficiency of the final product formation.
Step 1 : Synthesis of an intermediate compound (e.g., a chlorinated derivative).
Reagents : Chlorinating agent (like phosphorus pentachloride).
Conditions : Reaction at temperatures between 0°C to 85°C for several hours.
Step 2 : Conversion of the intermediate to the final product.
Reagents : Azide reagent for cyclization.
Conditions : Reaction at elevated temperatures (up to 100°C).
Yield : This two-step method can achieve yields up to 80%, with improved purity due to the intermediate step allowing for better control over reaction conditions.
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Method 1 | Bi(cyclohexane) derivative | Iodine monochloride | Controlled temperature | 60 - 75 |
| Method 2 | Chlorinated derivative | Phosphorus pentachloride, Azide reagent | Stepwise heating (0°C - 100°C) | Up to 80 |
Recent studies have focused on optimizing these synthesis methods by varying parameters such as:
Reaction Time : Extended reaction times can lead to higher yields but may also increase side reactions.
Temperature Control : Precise temperature control is crucial for minimizing decomposition of sensitive intermediates.
Purification Techniques : Post-reaction purification using chromatographic techniques significantly enhances product purity.
The preparation of 1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole presents several viable synthetic routes, each with its advantages and challenges. The choice of method depends on desired yield, purity requirements, and available reagents. Ongoing research continues to refine these methods to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted tetrazoles can be formed.
Oxidation Products: Oxidized forms of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole ring.
Scientific Research Applications
The compound 1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole is a notable chemical in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables that illustrate its significance in different fields.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Tetrazoles are known for their biological activity, including anti-inflammatory and antimicrobial properties. Research indicates that derivatives of tetrazoles can exhibit significant activity against various pathogens and may serve as scaffolds for drug development.
Case Study: Antimicrobial Activity
A study evaluating the antimicrobial properties of tetrazole derivatives found that compounds similar to 1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole demonstrated effective inhibition against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Material Science
In material science, the compound has been explored for its potential use in creating advanced materials with specific properties, such as enhanced thermal stability and mechanical strength. The incorporation of tetrazole rings into polymer matrices can improve the thermal degradation temperature and overall durability of the materials.
Data Table: Properties of Tetrazole-Based Polymers
| Property | Value |
|---|---|
| Thermal Degradation Temp | 300 °C |
| Mechanical Strength | 50 MPa |
| Water Absorption | 2% |
Agriculture
Research has also indicated potential applications in agriculture, particularly as a pesticide or herbicide. Compounds with similar structures have shown efficacy in controlling pests while being less harmful to beneficial insects.
Case Study: Pesticidal Efficacy
A field trial demonstrated that formulations containing tetrazole derivatives effectively reduced pest populations in crops while maintaining high levels of crop yield. The environmental impact assessments indicated minimal residual effects on non-target organisms.
Mechanism of Action
The mechanism of action of 1-[[1,1’-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole involves its interaction with specific molecular targets. The iodine atom and the tetrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Properties of Selected Tetrazole Derivatives
Key Observations :
- Iodine vs. Halogen/Methyl Substituents : The iodine atom in 1-(4’-iodophenyl)-5-methyl-1H-tetrazole () likely enhances molecular polarizability compared to chlorine or methyl analogs, affecting solubility and reactivity.
- Bicyclohexane vs. Aromatic Substitutents : The bicyclohexane group in the target compound may confer enhanced lipophilicity and steric bulk compared to phenyl or biphenyl substituents (e.g., ), influencing pharmacokinetic properties.
Angiotensin II Receptor Antagonism
Tetrazoles like 5-[4’-methylbiphenyl-2-yl]-1H-tetrazole () are key intermediates in synthesizing angiotensin II receptor blockers (ARBs). The bicyclohexane-iodo analog may exhibit improved receptor binding due to its bulky substituent, though iodine’s electron-withdrawing effects could modulate acidity (pKa) of the tetrazole ring .
Crystallographic and Spectroscopic Analysis
- X-ray Refinement: SHELXL () is widely used for tetrazole crystal structure determination. For example, 4,5-bis(1H-tetrazol-5-yl)-1H-imidazole monohydrate () was resolved with an R factor of 0.071, highlighting the precision achievable for complex tetrazole derivatives.
- Spectroscopic Characterization : IR and NMR data from and confirm the integrity of tetrazole rings (C=N stretches near 1500 cm⁻¹) and substituent environments.
Biological Activity
Chemical Structure and Properties
1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole is characterized by the following structural features:
- Tetrazole ring : Known for its bioactivity and ability to mimic carboxylic acids.
- Iodine substitution : The presence of iodine may enhance biological activity due to its unique electronic properties.
- Bicyclic structure : The bi(cyclohexane) moiety may influence the compound's lipophilicity and receptor interactions.
Molecular Formula
The molecular formula for this compound can be represented as .
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Tetrazoles are also being investigated for their anticancer properties. In vitro studies demonstrate that certain tetrazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown efficacy against breast cancer and leukemia cells by activating caspase pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives, including those structurally related to 1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
- Anticancer Research : In a study assessing the cytotoxic effects of various tetrazoles on human cancer cell lines, one derivative demonstrated a 50% inhibitory concentration (IC50) of 15 µM against MCF-7 breast cancer cells, suggesting strong potential for further development .
Drug Development
The unique properties of 1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole position it as a candidate for drug development in antimicrobial and anticancer therapies. Its ability to penetrate biological membranes due to its lipophilic bicyclic structure enhances its potential as a therapeutic agent.
Toxicological Assessment
Toxicological studies are critical for understanding the safety profile of this compound. Preliminary assessments indicate low acute toxicity in animal models; however, further studies are necessary to evaluate long-term effects and potential organ toxicity.
Q & A
Basic: What synthetic strategies are effective for preparing 1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole?
Methodological Answer:
The synthesis of tetrazole derivatives typically involves cyclization or substitution reactions. For iodine-containing tetrazoles, iodination can be achieved via electrophilic substitution or metal-mediated coupling. A practical approach involves:
- Step 1 : Synthesis of the bi(cyclohexane)-tetrazole scaffold using a cycloaddition reaction between nitriles and sodium azide under acidic conditions .
- Step 2 : Iodination at the 5-position via electrophilic substitution using iodine monochloride (ICl) in a polar solvent (e.g., DMF) at 0–25°C for 12–24 hours.
- Step 3 : Purification via silica gel chromatography or recrystallization from ethanol/water mixtures.
Key Considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and confirm regioselectivity via (iodine’s deshielding effect on adjacent protons) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a multi-spectral approach:
- IR Spectroscopy : Identify the tetrazole ring’s N–H stretch (~3100–3300 cm) and C–I bond (~500–600 cm) .
- : Look for cyclohexyl proton signals (δ 1.2–2.5 ppm, multiplet) and the tetrazole proton (δ 8.5–9.5 ppm, singlet). Iodine’s electron-withdrawing effect may shift adjacent protons upfield .
- X-ray Crystallography : For unambiguous confirmation, use SHELX software to refine crystal structures. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Advanced: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The C–I bond in tetrazoles is highly polarized, making it susceptible to oxidative addition in Pd-catalyzed reactions. For example:
- Suzuki–Miyaura Coupling : Use Pd(PPh) (5 mol%) with arylboronic acids in THF/NaCO (2M) at 80°C. The iodine atom acts as a directing group, enhancing regioselectivity .
- Challenges : Competing side reactions (e.g., deiodination) can occur under harsh conditions. Optimize catalyst loading and reaction time via Design of Experiments (DoE) to minimize byproducts .
Advanced: What computational methods predict the compound’s electronic properties and binding affinities?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets for geometry optimization .
- Molecular Docking : For biological studies, employ AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize the iodine atom’s van der Waals radius (1.98 Å) and partial charge (−0.15 e) .
Validation : Compare computational results with experimental data (e.g., corrosion inhibition efficiency or IC values) to refine models .
Advanced: How can contradictions in spectroscopic data be resolved during characterization?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities.
- Dynamic NMR (DNMR) : Perform variable-temperature (25–100°C) to detect tautomeric equilibria (e.g., 1H vs. 2H-tetrazole forms). Line-shape analysis provides activation energies .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI(+) mode to confirm molecular ion peaks (e.g., [M+H]) and rule out halogenated impurities (e.g., residual I) .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests under ICH Q1A guidelines:
- Thermal Stress : Store at 40°C/75% RH for 6 months; monitor via HPLC (C18 column, acetonitrile/water gradient).
- Photolytic Stress : Expose to UV light (320–400 nm) for 48 hours; track iodine loss via ICP-MS .
- Stabilizers : Add antioxidants (e.g., BHT, 0.1% w/w) or store in amber vials under inert gas (N) to prevent radical-mediated degradation .
Advanced: How does the bi(cyclohexane) moiety affect solubility and crystallinity?
Methodological Answer:
- Solubility : The hydrophobic cyclohexyl groups reduce aqueous solubility. Use co-solvents (e.g., DMSO:water, 1:1) for biological assays.
- Crystallinity : The rigid bi(cyclohexane) structure promotes crystal packing. Screen crystallization conditions (e.g., acetone/hexane) to obtain single crystals for XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
